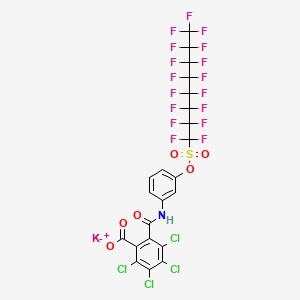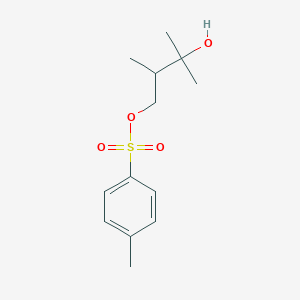
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H20O4S. It is known for its unique chemical structure, which includes a hydroxy group, a dimethylbutyl chain, and a methylbenzenesulfonate group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate typically involves the reaction of 3-hydroxy-2,3-dimethylbutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted products like amides or thioethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfonic acids.
Applications De Recherche Scientifique
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the sulfonate group can act as a leaving group in substitution reactions. These properties make it a versatile compound in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-Hydroxy-2,3-dimethylbutyl 4-toluenesulfonate
- (S)-3-Hydroxy-2,3-dimethylbutyl p-toluenesulfonate
- S-2,3-Dimethyl-1,3-butanediol 1-tosylate
Uniqueness
(3-Hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H20O4S |
|---|---|
Poids moléculaire |
272.36 g/mol |
Nom IUPAC |
(3-hydroxy-2,3-dimethylbutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10-5-7-12(8-6-10)18(15,16)17-9-11(2)13(3,4)14/h5-8,11,14H,9H2,1-4H3 |
Clé InChI |
PYQROWINYGUXKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


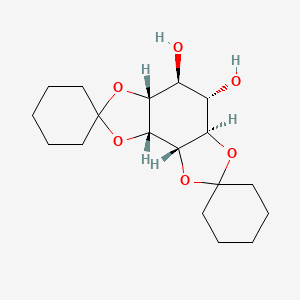
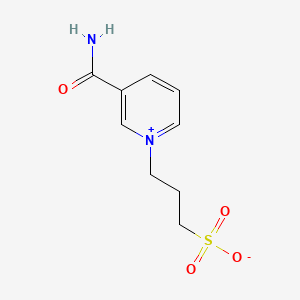
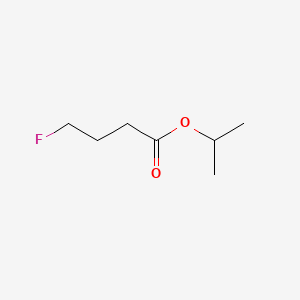

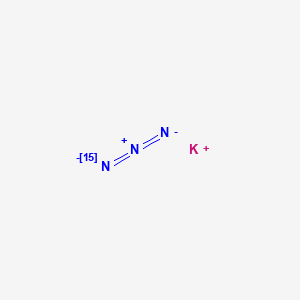

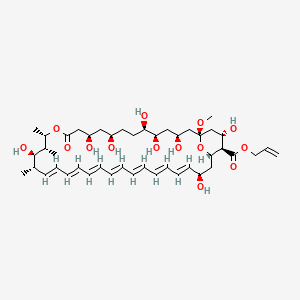
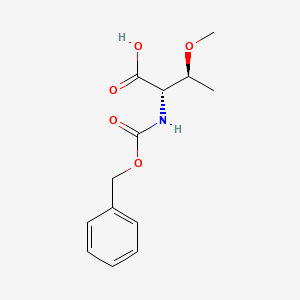

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
